molecular formula C12H17NO2 B091512 2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide CAS No. 17117-08-7

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Katalognummer B091512
CAS-Nummer: 17117-08-7
Molekulargewicht: 207.27 g/mol
InChI-Schlüssel: HAXFEUIMWUBQGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

VHL ligand 3 is a small molecule ligand that binds to the von Hippel-Lindau (VHL) protein, which is a component of the Cullin RING E3 ubiquitin ligase complex. This complex plays a crucial role in the ubiquitin-proteasome system by targeting specific proteins for ubiquitination and subsequent degradation. VHL ligand 3 is particularly significant in the field of targeted protein degradation, where it is used to develop proteolysis-targeting chimeras (PROTACs) that can selectively degrade disease-related proteins .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of VHL ligand 3 involves several synthetic steps. One common approach includes the use of L-hydroxyproline as a starting material. The key steps in the synthesis involve:

Industrial Production Methods

Industrial production of VHL ligand 3 follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yielding reactions and efficient purification techniques to ensure the compound’s purity and consistency .

Analyse Chemischer Reaktionen

Types of Reactions

VHL ligand 3 undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the ligand’s functional groups, affecting its binding affinity.

    Reduction: This reaction can be used to alter the ligand’s electronic properties.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution can result in various functionalized analogs .

Wirkmechanismus

VHL ligand 3 exerts its effects by binding to the VHL protein, which is part of the Cullin RING E3 ubiquitin ligase complex. This binding facilitates the recruitment of target proteins for ubiquitination and subsequent degradation by the proteasome. The molecular targets include hypoxia-inducible factors (HIFs), which are crucial for cellular responses to low oxygen levels . The pathway involves the ubiquitin-proteasome system, where the ligase complex tags the target proteins with ubiquitin molecules, marking them for degradation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

VHL ligand 3 is unique due to its high binding affinity and specificity for the VHL protein. This makes it a valuable tool in the development of PROTACs and other targeted protein degradation strategies. Its ability to selectively degrade disease-related proteins sets it apart from other similar compounds .

Eigenschaften

CAS-Nummer

17117-08-7

Molekularformel

C12H17NO2

Molekulargewicht

207.27 g/mol

IUPAC-Name

1-(4-methyl-1-oxidopyridin-1-ium-2-yl)cyclohexan-1-ol

InChI

InChI=1S/C12H17NO2/c1-10-5-8-13(15)11(9-10)12(14)6-3-2-4-7-12/h5,8-9,14H,2-4,6-7H2,1H3

InChI-Schlüssel

HAXFEUIMWUBQGW-UHFFFAOYSA-N

SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

Kanonische SMILES

CC1=CC(=[N+](C=C1)[O-])C2(CCCCC2)O

Synonyme

2-(1-Hydroxycyclohexyl)-4-methylpyridine 1-oxide

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.